ROR|At Inverse agonist 8
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Overview
Description
Retinoic acid receptor-related orphan receptor gamma-t (RORγt) inverse agonist 8 is a synthetic compound designed to modulate the activity of RORγt, a nuclear receptor involved in the regulation of immune responses. RORγt plays a crucial role in the differentiation of T helper 17 (Th17) cells and the production of interleukin 17 (IL-17), a pro-inflammatory cytokine. Inverse agonists of RORγt, such as RORγt inverse agonist 8, have shown potential in treating autoimmune diseases by reducing the production of IL-17 and other pro-inflammatory cytokines .
Preparation Methods
The synthesis of RORγt inverse agonist 8 involves a multi-step process. One of the key steps is the reductive alkylation sequence between indole and benzaldehyde intermediates. The indole precursor can be alkylated at different positions to provide access to various chemical series. The benzaldehyde fragment is prepared from inexpensive 2,4-dichlorobenzoic acid . This synthetic route is designed to enable late-stage structure-activity relationship studies of the amide moiety and is suitable for decagram-scale production to support pre-clinical research activities .
Chemical Reactions Analysis
RORγt inverse agonist 8 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reductive alkylation is a key step in its synthesis, involving the reduction of intermediates to form the final product.
Substitution: The indole precursor can undergo substitution reactions to introduce different functional groups at specific positions.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed from these reactions are the desired RORγt inverse agonist 8 and its various intermediates .
Scientific Research Applications
RORγt inverse agonist 8 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the structure-activity relationships of RORγt inverse agonists and to develop new synthetic routes for similar compounds.
Biology: The compound is employed in research to understand the role of RORγt in immune cell differentiation and function.
Mechanism of Action
RORγt inverse agonist 8 exerts its effects by binding to the ligand-binding domain of RORγt, causing a conformational change that reduces the receptor’s basal activity. This binding disrupts the interactions between key residues in the receptor, such as Trp317, and stabilizes the receptor in an inactive conformation. As a result, the recruitment of coactivators is inhibited, leading to a decrease in the transcription of IL-17 and other pro-inflammatory cytokines . This mechanism of action makes RORγt inverse agonist 8 a promising candidate for the treatment of autoimmune diseases .
Comparison with Similar Compounds
RORγt inverse agonist 8 can be compared with other similar compounds, such as SR2211 and A-9758. These compounds also target RORγt and exhibit similar anti-inflammatory properties. RORγt inverse agonist 8 is unique in its specific binding interactions and the resulting conformational changes in the receptor . Other similar compounds include:
Properties
Molecular Formula |
C26H33N7O2 |
---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
N-[8-[[(3S)-4-(cyclopentanecarbonyl)-3-methylpiperazin-1-yl]methyl]-7-methylimidazo[1,2-a]pyridin-6-yl]-2-methylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C26H33N7O2/c1-17-14-31(10-11-33(17)26(35)20-6-4-5-7-20)15-22-18(2)23(16-32-9-8-27-24(22)32)30-25(34)21-12-28-19(3)29-13-21/h8-9,12-13,16-17,20H,4-7,10-11,14-15H2,1-3H3,(H,30,34)/t17-/m0/s1 |
InChI Key |
GMRCLEMCHGYDSY-KRWDZBQOSA-N |
Isomeric SMILES |
C[C@H]1CN(CCN1C(=O)C2CCCC2)CC3=C(C(=CN4C3=NC=C4)NC(=O)C5=CN=C(N=C5)C)C |
Canonical SMILES |
CC1CN(CCN1C(=O)C2CCCC2)CC3=C(C(=CN4C3=NC=C4)NC(=O)C5=CN=C(N=C5)C)C |
Origin of Product |
United States |
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